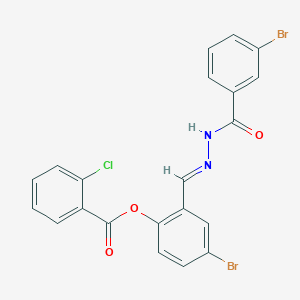

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Description

Properties

CAS No. |

769150-46-1 |

|---|---|

Molecular Formula |

C21H13Br2ClN2O3 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

[4-bromo-2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |

InChI |

InChI=1S/C21H13Br2ClN2O3/c22-15-5-3-4-13(10-15)20(27)26-25-12-14-11-16(23)8-9-19(14)29-21(28)17-6-1-2-7-18(17)24/h1-12H,(H,26,27)/b25-12+ |

InChI Key |

WIOQSLHNTZXJLX-BRJLIKDPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple stepsThe final step involves the esterification with 2-chlorobenzoic acid under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:

- 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate

- 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of bromine and chlorine substituents, which may confer distinct reactivity and biological activity.

Biological Activity

4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H17BrN2O3

- Molecular Weight : 437.3 g/mol

- CAS Number : 765274-33-7

The compound features multiple functional groups that can interact with biological systems, making it a candidate for further investigation in drug development and enzyme inhibition studies.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, such as enzymes and receptors. The presence of bromine atoms and the carbohydrazone moiety suggest potential for:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Biological Activity Studies

Recent studies have focused on the compound's effects on various biological systems. Below are summarized findings from key research:

Antimicrobial Activity

A study investigated the antimicrobial properties of similar compounds in the same class, revealing that halogenated derivatives often exhibit enhanced activity against Gram-positive and Gram-negative bacteria. The incorporation of bromine atoms is believed to increase lipophilicity, allowing better membrane penetration.

Cytotoxicity Assays

In vitro assays demonstrated that 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate exhibits cytotoxic effects against cancer cell lines. The IC50 values were determined through MTT assays, showing significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.8 |

| A549 | 10.3 |

These results indicate a promising potential for this compound in cancer therapeutics.

Case Studies

-

Study on Enzyme Inhibition :

- Researchers explored the inhibitory effects of this compound on carbonic anhydrase, an enzyme critical for various physiological processes. The study found that the compound inhibited enzyme activity with a Ki value indicating moderate potency.

-

Antioxidant Activity :

- A separate investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH concentration, suggesting its potential as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.